N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a tetrafluorobenzamide group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-amino-phenyl-2-chlorobenzamide: The 2-chlorobenzoyl chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine.
Introduction of the tetrafluorobenzamide group: The intermediate compound is further reacted with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.
Reduction: Formation of N-{3-[(2-chlorobenzyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Substitution: Formation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluorobenzamide
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-hydroxybenzamide
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-aminobenzamide
Uniqueness
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other valuable compounds.
Eigenschaften
Molekularformel |
C21H13ClF4N2O3 |
---|---|
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C21H13ClF4N2O3/c1-31-19-17(25)15(23)14(16(24)18(19)26)21(30)28-11-6-4-5-10(9-11)27-20(29)12-7-2-3-8-13(12)22/h2-9H,1H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
PMPDEWBGILFMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.